molecular formula C38H66N8O7 B159794 Jmv 449 CAS No. 139026-66-7

Jmv 449

Cat. No.: B159794
CAS No.: 139026-66-7
M. Wt: 747.0 g/mol
InChI Key: TZCYVPLNMOJUIL-GULBXNHPSA-N
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Description

Jmv 449, also known as this compound, is a useful research compound. Its molecular formula is C38H66N8O7 and its molecular weight is 747.0 g/mol. The purity is usually 95%.
The exact mass of the compound (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

JMV 449, also known as “(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid”, “CID 164415”, “Jmv-449”, or “JMV449”, is a potent neurotensin receptor agonist .

Target of Action

The primary target of this compound is the neurotensin receptor . Neurotensin receptors are a type of G-protein coupled receptor found in the central nervous system and in the gut, where they modulate dopamine transmission and digestive functions, respectively .

Mode of Action

This compound interacts with its target, the neurotensin receptor, by binding to it . This binding inhibits the binding of neurotensin to neonatal mouse brain with an IC50 of 0.15 nM . It also contracts the guinea-pig ileum with an EC50 of 1.9 nM .

Biochemical Pathways

The activation of the neurotensin receptor by this compound leads to a series of downstream effects. These include the enhancement of the biological activity of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . This results in a dose-dependent release of insulin in BRIN-BD11 beta-cells .

Pharmacokinetics

This compound is resistant to plasma enzyme degradation . This metabolic stability contributes to its long-lasting effects in the body.

Result of Action

This compound has highly potent and long-lasting hypothermic and analgesic effects in mice . It also increases beta-cell proliferation and induces significant benefits on beta-cell survival in response to cytokine-induced apoptosis . Furthermore, this compound inhibits food intake in overnight fasted lean mice and enhances the appetite-suppressing effect of a stable GLP-1 analog .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other hormones like GIP and GLP-1 can enhance the insulinotropic action of this compound . .

Biochemical Analysis

Biochemical Properties

JMV 449 has been found to interact with the neurotensin receptor, showing an IC50 of 0.15 nM for inhibition of [125I]-neurotensin binding to neonatal mouse brain and an EC50 of 1.9 nM in contracting the guinea-pig ileum . This interaction with the neurotensin receptor is key to its role in biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to induce noticeable dose-dependent insulin-releasing actions in BRIN-BD11 beta-cells . It also increased beta-cell proliferation and induced significant benefits on beta-cell survival in response to cytokine-induced apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the neurotensin receptor. This binding leads to the inhibition of [125I]-neurotensin binding to neonatal mouse brain and contraction of the guinea-pig ileum . This interaction with the neurotensin receptor is key to its effects at the molecular level .

Temporal Effects in Laboratory Settings

This compound has been found to have highly potent and long-lasting hypothermic and analgesic effects in mice following central administration in vivo . This suggests that this compound has significant stability and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have dose-dependent effects. For example, this compound (120 pmol/mouse; i.c.v) showed dose-response relationships for the analgesic effect .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to its interaction with the neurotensin receptor

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H66N8O7/c1-5-25(4)33(36(50)44-31(38(52)53)21-24(2)3)45-34(48)30(22-26-14-16-28(47)17-15-26)43-35(49)32-13-10-20-46(32)37(51)29(12-7-9-19-40)42-23-27(41)11-6-8-18-39/h14-17,24-25,27,29-33,42,47H,5-13,18-23,39-41H2,1-4H3,(H,43,49)(H,44,50)(H,45,48)(H,52,53)/t25-,27-,29-,30-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCYVPLNMOJUIL-GULBXNHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NCC(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H66N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10930283
Record name N-(2-{[2-{[{1-[N~2~-(2,6-Diaminohexyl)lysyl]pyrrolidin-2-yl}(hydroxy)methylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

747.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139026-66-7
Record name Jmv 449
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139026667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-{[2-{[{1-[N~2~-(2,6-Diaminohexyl)lysyl]pyrrolidin-2-yl}(hydroxy)methylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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